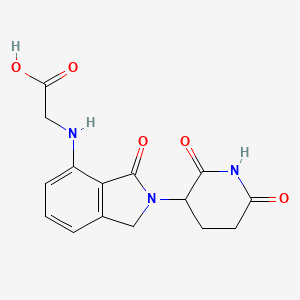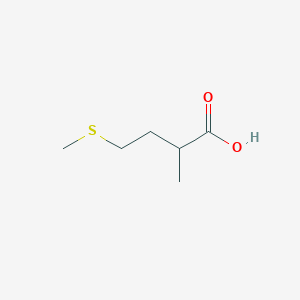
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane is an organic compound that features a bromomethyl group and a cyclohexylmethoxy group attached to a cyclohexane ring. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(cyclohexylmethoxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as alcohols, ethers, or amines.
Elimination Reactions: Alkenes are typically formed.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane may have applications in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in drug development due to its reactivity.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-(cyclohexylmethoxy)cyclohexane
- 1-(Iodomethyl)-1-(cyclohexylmethoxy)cyclohexane
- 1-(Hydroxymethyl)-1-(cyclohexylmethoxy)cyclohexane
Uniqueness
1-(Bromomethyl)-1-(cyclohexylmethoxy)cyclohexane is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This reactivity can be advantageous in certain synthetic applications.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(cyclohexylmethoxy)cyclohexane |
InChI |
InChI=1S/C14H25BrO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h13H,1-12H2 |
InChI Key |
SQNBYZYYAQUZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2(CCCCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


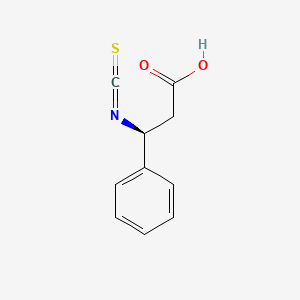

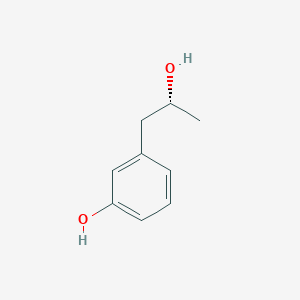
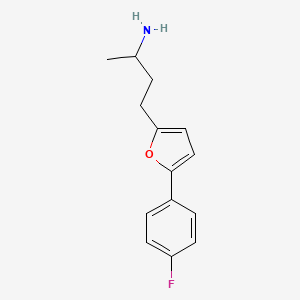



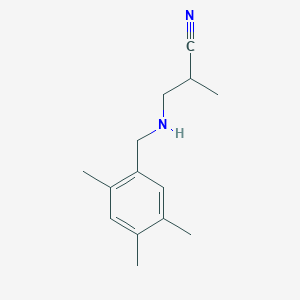

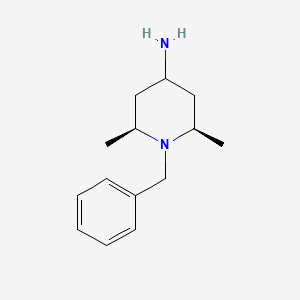
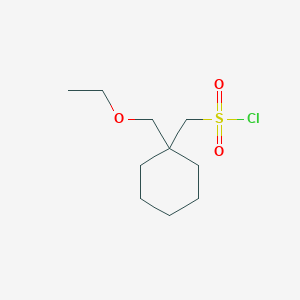
amine](/img/structure/B13616485.png)
